

Technical Guide: 4-Phenylchroman-4-ol – Synthesis, Characterization, and Physical Data

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Compound of Interest

Compound Name: 4-Phenylchroman-4-ol

Cat. No.: B11879571

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Executive Summary

4-Phenylchroman-4-ol (CAS: 94052-00-3) is a critical tertiary alcohol intermediate in the synthesis of neoflavonoids and isoflavonoid-based therapeutics. While structurally simple, its isolation is complicated by its inherent lability; the compound undergoes spontaneous dehydration to form 4-phenyl-4H-chromene under acidic conditions or thermal stress.

This guide provides a definitive technical reference for researchers, focusing on the controlled synthesis, stabilization, and characterization of this scaffold. Unlike standard catalog reagents, **4-phenylchroman-4-ol** requires specific handling protocols to prevent degradation, making the physical data and self-validating spectral markers detailed below essential for successful application in drug development.

Part 1: Chemical Identity & Physical Properties

Nomenclature and Identification

Parameter	Data
IUPAC Name	4-Phenyl-3,4-dihydro-2H-1-benzopyran-4-ol
Common Name	4-Phenylchroman-4-ol
CAS Number	94052-00-3
Molecular Formula	C ₁₅ H ₁₄ O ₂
Molecular Weight	226.27 g/mol
SMILES	<chem>OC1(C2=CC=CC=C2)CCOC3=CC=CC=C31</chem>

Physical Properties Profile

Note on Melting Point: Unlike its stable ketone precursor (4-chromanone, mp 38–40 °C), **4-phenylchroman-4-ol** is frequently isolated as a viscous oil or low-melting amorphous solid that lacks a sharp, standard melting point in literature due to its tendency to dehydrate upon heating.

Property	Specification / Observation
Appearance	Colorless to pale yellow viscous oil; solidifies upon prolonged standing at -20°C.
Solubility	High: Dichloromethane, Diethyl Ether, THF, Ethyl Acetate. Low: Hexanes (often oils out). Insoluble: Water.
Stability	Labile. Prone to acid-catalyzed dehydration to 4-phenyl-4H-chromene (M.W. 208.26). Store at -20°C under argon.
Boiling Point	Not applicable (decomposes/dehydrates prior to boiling).

Part 2: Synthesis & Experimental Protocol

Core Synthesis Logic (Grignard Addition)

The most reliable route to **4-phenylchroman-4-ol** is the nucleophilic addition of phenylmagnesium bromide to 4-chromanone.

- Critical Control Point: The workup must be performed under neutral to mildly basic conditions. Standard acidic workups (e.g., 1M HCl) will instantly catalyze the elimination of the C4-hydroxyl group, yielding the alkene.

Step-by-Step Methodology

Reagents:

- 4-Chromanone (1.0 eq)
- Phenylmagnesium bromide (1.2 eq, 1.0 M in THF)
- Anhydrous THF (Solvent)
- Saturated NH₄Cl (Quenching agent)

Protocol:

- Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 4-chromanone dissolved in anhydrous THF.
- Addition: Cool the system to 0°C. Add PhMgBr dropwise over 20 minutes. The exotherm must be controlled to prevent thermal dehydration.
- Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (System: 20% EtOAc/Hexane).
 - TLC Marker: Product R_f will be lower (more polar) than starting ketone.
- Quench (CRITICAL): Cool back to 0°C. Quench with saturated aqueous NH₄Cl. Do NOT use HCl.
- Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine.

- Drying: Dry over anhydrous Na_2SO_4 (avoid MgSO_4 if slightly acidic) and concentrate in vacuo at $<30^\circ\text{C}$. High bath temperatures will drive dehydration.

Part 3: Characterization & Self-Validating Markers

To confirm the identity of **4-phenylchroman-4-ol** and rule out the dehydrated impurity, use the following spectral checkpoints.

^1H NMR Spectroscopy (400 MHz, CDCl_3)

The presence of the C4-hydroxyl proton and the distinct methylene protons of the chroman ring are diagnostic.

Position	Shift (δ , ppm)	Multiplicity	Interpretation
C4-OH	2.30 - 2.60	Singlet (br)	Diagnostic: Disappears upon D_2O shake. Absence indicates dehydration.
C3-H ₂	2.15 - 2.35	Multiplet	Upfield shift relative to ketone precursor.
C2-H ₂	4.15 - 4.35	Multiplet	Characteristic O-CH ₂ methylene adjacent to ether oxygen.
Ar-H	6.80 - 7.50	Multiplet	Overlapping signals of the phenyl ring and benzopyran backbone.

Infrared (IR) Spectroscopy

- Target Signal: Broad absorption at $3350\text{--}3450\text{ cm}^{-1}$ (O-H stretch).
- Validation: Complete disappearance of the ketone carbonyl stretch (1680 cm^{-1}) from the starting material.

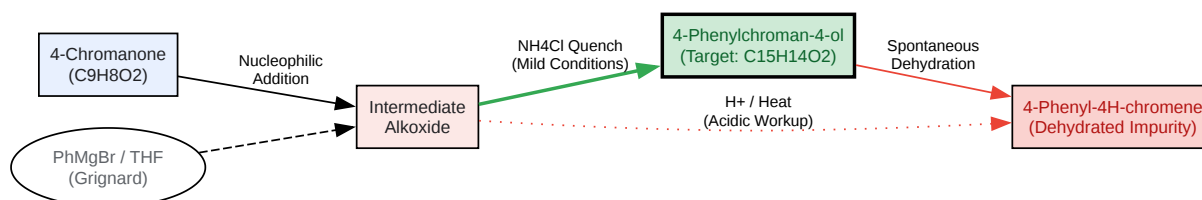
- Warning: Appearance of a sharp alkene C=C stretch at $\sim 1640\text{ cm}^{-1}$ suggests dehydration.

Mass Spectrometry (ESI/GC-MS)

- Molecular Ion: $[M]^+ = 226.1$.
- Base Peak: Often observed as $208.1 [M - H_2O]^+$ due to rapid in-source dehydration.
 - Note: Observing the 208 peak does not necessarily mean your bulk sample is decomposed, but it confirms the labile nature of the tertiary alcohol in the gas phase.

Part 4: Reaction Pathway & Stability Visualization

The following diagram illustrates the synthesis pathway and the competing dehydration risk.



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Caption: Synthesis pathway showing the critical divergence between the target alcohol and the dehydrated chromene impurity.

Part 5: Applications in Drug Development

4-Phenylchroman-4-ol serves as a structural scaffold for:

- SERMs (Selective Estrogen Receptor Modulators): The 4-phenylchroman skeleton mimics the A and C rings of 17β -estradiol.
- Anti-cancer Agents: Derivatives (e.g., 4-phenylcoumarins formed via oxidation) exhibit cytotoxicity against MDR (Multi-Drug Resistant) cell lines.

- SIRT2 Inhibitors: Used as a precursor for synthesizing halogenated chroman derivatives tested for neuroprotective properties.

References

- PubChem.Chroman-4-ol Compound Summary (Precursor Data). [\[Link\]](#)
- Journal of Medicinal Chemistry.Structure-Activity Relationships of 4-Aryl-4H-chromenes. (Dehydration product characterization). [\[Link\]](#)
- Organic & Biomolecular Chemistry.Current developments in the synthesis of 4-chromanone-derived compounds. [\[Link\]](#)
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